Elimusertib (BAY 1895344) is a potent, selective, and orally bioavailable small molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase. [, , , , , , , , , , , , , , , , , , , ] ATR is a serine/threonine-protein kinase that acts as a critical regulator of the DNA Damage Response (DDR) pathway. [, , ] Activated by single-stranded DNA breaks and replication stress, ATR initiates a signaling cascade involving checkpoint kinase 1 (CHK1), ultimately leading to cell cycle arrest and DNA repair. [, , ] This process is crucial for maintaining genomic stability, particularly in rapidly dividing cells like those found in tumors. []
Elimusertib disrupts the DDR pathway by inhibiting ATR, leading to the accumulation of DNA damage and ultimately cell death. [, , , , , , , , , , , , , , ] This mechanism makes Elimusertib a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents. [, , , , , , , , , , , , ]
The synthesis of BAY-1895344 involves several key steps that utilize established organic chemistry techniques. The process begins with the formation of an intermediate through a palladium-catalyzed Suzuki coupling reaction. This step is crucial for constructing the naphthyridine backbone, which is essential for the compound's ATR inhibitory activity.
A detailed synthetic route includes:
The molecular structure of BAY-1895344 is characterized by its unique arrangement of rings and functional groups that confer selectivity towards ATR. The compound features:
Crystallographic studies have provided insights into the three-dimensional conformation of BAY-1895344, revealing how it interacts with the ATR kinase at a molecular level. This structural information is critical for understanding its mechanism of action and optimizing its efficacy .
BAY-1895344 undergoes several chemical reactions during its synthesis and biological activity:
The compound's stability and reactivity are influenced by its functional groups, which are designed to enhance selectivity and minimize off-target effects .
The mechanism of action for BAY-1895344 involves its competitive inhibition of ATR kinase activity. By binding to the ATP-binding site of ATR, BAY-1895344 prevents phosphorylation events critical for DNA damage repair pathways. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
Key data supporting this mechanism include:
BAY-1895344 exhibits several notable physical and chemical properties:
These properties are essential for determining the pharmacokinetics and bioavailability of BAY-1895344 in clinical settings .
BAY-1895344 has significant potential applications in scientific research and clinical settings:
The DNA Damage Response (DDR) is a complex network of signaling pathways that detect and repair DNA lesions to maintain genomic integrity. In cancer, DDR pathways are frequently dysregulated due to mutations in key genes (e.g., ATM, TP53), leading to increased replication stress and genomic instability. Paradoxically, these defects create therapeutic vulnerabilities exploitable through synthetic lethality. Inhibiting complementary DDR components—such as ATR in tumors with ATM deficiency—induces catastrophic DNA damage accumulation and selective cancer cell death. This approach represents a paradigm shift from traditional cytotoxic therapies, as it targets the molecular machinery that enables cancer cells to tolerate oncogene-induced replication stress [1] [6] [9].
ATR (Ataxia Telangiectasia and Rad3-Related) is a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It acts as the primary sensor of replication stress, activated by single-stranded DNA (ssDNA) gaps and stalled replication forks. Key functions include:
Table 1: ATR-Mediated DNA Damage Response Across Cell Cycle Phases
Cell Cycle Phase | Primary DNA Lesion | ATR Recruitment Mechanism | Downstream Effects |
---|---|---|---|
G1 | UV-induced ssDNA gaps | Requires NER complex (DDB2, XPC, XPA) | H2AX phosphorylation, G1 checkpoint activation |
S | Stalled replication forks | Independent of NER proteins | Fork stabilization, CHK1 phosphorylation, suppression of origin firing |
G2/M | DSBs from fork collapse | Coordinated with ATM | G2/M arrest, promotion of HR repair |
BAY-1895344 exploits synthetic lethality in tumors with specific DDR deficiencies:
Preclinical studies confirm BAY-1895344’s efficacy in ATM-deficient xenografts, with tumor regression correlating with increased γH2AX (a DNA damage marker) and reduced proliferative indices [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7